2-(3-(Trifluoromethoxy)phenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-4-1-3-8(7-9)11-10(12(18)19)5-2-6-17-11/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXMLSQKOJVMOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651752 | |
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086380-02-0 | |
| Record name | 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethoxy)phenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethoxy)phenyl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of nicotinic acid, including 2-(3-(trifluoromethoxy)phenyl)nicotinic acid, exhibit notable antimicrobial properties. In vitro studies have shown activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Moderate inhibition |
| Pseudomonas aeruginosa | Variable activity |
These findings suggest the compound may be effective against both Gram-positive and Gram-negative bacteria, similar to other isonicotinic acid derivatives.
HIV-1 Inhibition
A study reported that compounds developed on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold showed promise as dual inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H function. Among 44 tested compounds, 34 inhibited this function in the low micromolar range, with selectivity indices indicating potential for viral replication inhibition .
Anti-inflammatory Effects
Nicotinic acid has been explored for its anti-inflammatory properties. A systematic review indicated that niacin treatment led to significant reductions in inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α), suggesting potential therapeutic applications in metabolic dysregulation and inflammation .
Agrochemical Applications
The trifluoromethoxy group is also relevant in agrochemicals. Compounds containing this moiety have been utilized for crop protection against pests. Trifluoromethylpyridine derivatives have been particularly effective, with several products gaining market approval in the agrochemical sector .
Organic Synthesis Applications
This compound serves as a building block in organic synthesis. Its stability under various conditions allows it to be used in palladium-catalyzed coupling reactions, facilitating the synthesis of more complex molecules . The compound's unique properties make it an attractive precursor for developing new pharmaceuticals and agrochemicals.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of trifluoromethoxy-substituted nicotinic acids demonstrated significant inhibition against a range of pathogens, highlighting their potential as new antibacterial agents.
- HIV Research : Research into HIV-1 inhibitors based on the nicotinic acid scaffold revealed that modifications could enhance antiviral activity, providing insights for future drug design targeting viral replication mechanisms.
- Agrochemical Development : The introduction of trifluoromethoxy groups into existing agrochemical frameworks has led to improved efficacy against agricultural pests, showcasing the versatility of this functional group in enhancing chemical performance.
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The nicotinic acid moiety may also play a role in the compound’s biological effects by interacting with nicotinic receptors or other cellular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-(3-(Trifluoromethoxy)phenyl)nicotinic acid are compared below with related compounds, focusing on substituent positioning , electronic effects , and biological relevance .
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Positioning: Trifluoromethoxy vs. Phenyl Attachment: Direct phenyl linkage (as in the target compound) vs. amino linkage (as in Niflumic acid) alters hydrogen-bonding capacity. Niflumic acid’s amino group enables stronger interactions with polar residues in COX enzymes, explaining its anti-inflammatory activity .
Biological Activity :
- The target compound’s derivatives (e.g., compound 3c in ) inhibit kidney-type glutaminase (GLS), a therapeutic target in cancer. Its trifluoromethoxy group likely stabilizes interactions with the enzyme’s allosteric site .
- In contrast, 5-(4-Trifluoromethoxyphenyl)nicotinic acid () is tailored for API synthesis but lacks reported mechanistic data.
Physicochemical Properties: The trifluoromethoxy group increases logP (lipophilicity) compared to non-fluorinated analogs, improving membrane permeability. For example, the target compound’s logP is estimated at 2.8 (calculated), whereas 2-(trifluoromethyl)nicotinic acid has a logP of 1.9 .
Biological Activity
2-(3-(Trifluoromethoxy)phenyl)nicotinic acid, with the molecular formula C13H8F3NO3, is a chemical compound that has garnered attention for its potential biological activities. The trifluoromethoxy group enhances its pharmacological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical interactions, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:
- Binding Affinity : The trifluoromethoxy group significantly increases the compound's binding affinity to proteins and enzymes, modulating their activities. This is particularly relevant in the context of nicotinic receptors, where the nicotinic acid moiety interacts directly with these receptors to exert biological effects.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic and signaling pathways. For instance, derivatives of nicotinic acid have demonstrated inhibitory effects on HIV-1 reverse transcriptase (RT), impacting viral replication .
The compound exhibits several biochemical properties that contribute to its biological activity:
- Cellular Effects : Research indicates that this compound influences cellular processes such as gene expression and metabolism. It has been observed to modulate inflammatory responses by affecting the expression of genes associated with immune functions .
- Pharmacokinetics : Studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties for this compound, enhancing its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Antiviral Activity : In a study focusing on HIV-1 replication, derivatives based on the nicotinic acid scaffold exhibited significant inhibitory effects on viral replication in cell cultures. The most promising compounds showed IC50 values in the low micromolar range .
- Nicotinic Acid Derivatives : Research has highlighted that nicotinic acid itself can lower triglyceride levels and raise HDL cholesterol concentrations. These effects are believed to be mediated through both direct actions on hepatocytes and indirect effects via modulation of metabolic pathways .
- Structural Comparisons : Comparative studies with similar compounds indicate that modifications to the phenyl ring or substitution patterns significantly affect biological activity. For example, compounds with trifluoromethyl versus trifluoromethoxy groups exhibit different binding affinities and enzymatic inhibition profiles .
Data Table: Biological Activity Summary
Future Directions
The ongoing research into this compound suggests promising avenues for therapeutic applications:
- Migraine Treatment : Compounds structurally similar to this compound are being explored for their potential use in migraine treatment due to their ability to modulate specific neurotransmitter pathways.
- Cancer Research : The modulation of metabolic pathways by nicotinic acid derivatives may have implications in cancer therapy, particularly in tumors deficient in certain metabolic enzymes .
Q & A
Q. How should researchers address conflicting reactivity data in the literature?
- Methodological Answer: Replicate disputed experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use kinetic studies (e.g., in situ IR monitoring) to track intermediate formation. Publish raw data (HPLC chromatograms, NMR spectra) in open-access repositories for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
